Deoxymiroestrol

描述

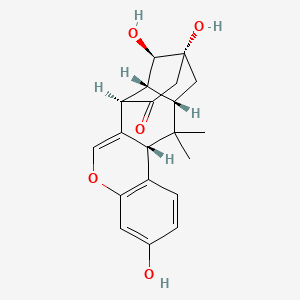

Structure

3D Structure

属性

分子式 |

C20H22O5 |

|---|---|

分子量 |

342.4 g/mol |

IUPAC 名称 |

(1S,3S,13R,16R,17R,18R)-7,16,17-trihydroxy-2,2-dimethyl-10-oxapentacyclo[14.2.1.03,12.04,9.013,18]nonadeca-4(9),5,7,11-tetraen-14-one |

InChI |

InChI=1S/C20H22O5/c1-19(2)12-6-20(24)7-13(22)15(16(12)18(20)23)11-8-25-14-5-9(21)3-4-10(14)17(11)19/h3-5,8,12,15-18,21,23-24H,6-7H2,1-2H3/t12-,15+,16+,17+,18+,20+/m0/s1 |

InChI 键 |

AZKZPXFWTQSDET-ZMNKABNMSA-N |

手性 SMILES |

CC1([C@H]2C[C@]3(CC(=O)[C@H]([C@@H]2[C@H]3O)C4=COC5=C([C@H]41)C=CC(=C5)O)O)C |

规范 SMILES |

CC1(C2CC3(CC(=O)C(C2C3O)C4=COC5=C(C41)C=CC(=C5)O)O)C |

同义词 |

deoxy-miroestrol deoxymiroestrol |

产品来源 |

United States |

Foundational & Exploratory

Deoxymiroestrol's Mechanism of Action on Estrogen Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxymiroestrol, a potent phytoestrogen isolated from the tuberous root of Pueraria candollei var. mirifica, has garnered significant interest for its remarkable estrogenic activity, which is comparable to that of estradiol (B170435).[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound on estrogen receptors (ERs), with a focus on its binding affinity, receptor subtype selectivity, and downstream functional effects. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of estrogenic compounds and their therapeutic applications.

This compound is considered the most potent phytoestrogen within the chromene group of compounds found in Pueraria candollei.[1] Its structural similarity to estradiol allows it to interact with and activate estrogen receptors, thereby eliciting a range of physiological responses. Understanding the nuances of its interaction with ERα and ERβ is critical for evaluating its potential as a therapeutic agent, particularly in the context of hormone replacement therapy and other estrogen-related health concerns.

Core Mechanism of Action: Estrogen Receptor Activation

Like endogenous estrogens, this compound exerts its biological effects primarily through binding to and activating estrogen receptors, which are members of the nuclear hormone receptor superfamily. There are two main subtypes of estrogen receptors, ERα and ERβ, which are encoded by separate genes and exhibit distinct tissue distribution and physiological functions.[2]

Upon entering a target cell, this compound binds to the ligand-binding domain (LBD) of an estrogen receptor located in the cytoplasm or nucleus. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization (forming either ERα/ERα homodimers, ERβ/ERβ homodimers, or ERα/ERβ heterodimers), and translocation into the nucleus. Within the nucleus, the activated receptor-ligand complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction recruits co-activator or co-repressor proteins, ultimately modulating the transcription of these genes and leading to the synthesis of proteins that mediate the physiological effects of estrogens.

Quantitative Analysis of this compound-Estrogen Receptor Interaction

The potency and efficacy of this compound as an estrogenic compound are quantified through various in vitro assays. These assays measure its binding affinity for estrogen receptors and its ability to induce estrogen-dependent cellular responses.

Estrogen Receptor Binding Affinity

Competitive binding assays are employed to determine the affinity of this compound for estrogen receptors. These assays measure the ability of the compound to displace a radiolabeled estrogen, typically [3H]17β-estradiol, from the receptors. The results are often expressed as the half-maximal inhibitory concentration (IC50) or as a relative binding affinity (RBA) compared to 17β-estradiol.

A study comparing the estrogenic properties of several phytoestrogens in the context of the MCF-7 human breast cancer cell line, which expresses both ERα and ERβ, provides key quantitative data on this compound.

Table 1: Estrogen Receptor Binding Affinity of this compound in MCF-7 Cytosol [3]

| Compound | Molar Excess for 50% Inhibition (IC50) |

| This compound | 50x |

| Miroestrol | 260x |

| Coumestrol (B1669458) | 35x |

| 8-Prenylnaringenin (B1664708) | 45x |

| Genistein | 1000x |

| Equol | 4000x |

| Daidzein | Not achieved (40% inhibition at 10,000x) |

| Resveratrol | Not achieved (10% inhibition at 100,000x) |

Data represents the molar excess of the compound required to inhibit 50% of [3H]estradiol binding to the estrogen receptor in MCF-7 cell cytosol.

Functional Activity: Transactivation and Cell Proliferation

The functional consequence of this compound binding to estrogen receptors is the activation of downstream signaling pathways, leading to gene transcription and cellular responses such as proliferation.

Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase or chloramphenicol (B1208) acetyltransferase) under the control of an ERE. The level of reporter gene expression is a direct measure of the estrogenic activity of a compound.

Cell Proliferation Assays: In estrogen-dependent cell lines like MCF-7, the rate of cell proliferation is a key indicator of estrogenic activity.

The same comparative study in MCF-7 cells also provides IC50 values for these functional assays.

Table 2: Functional Estrogenic Potency of this compound in MCF-7 Cells [3]

| Compound | ERE-CAT Reporter Gene Assay (IC50, M) | Cell Proliferation (7 days) (IC50, M) | Cell Saturation Density (14 days) (IC50, M) |

| 17β-Estradiol | 1 x 10-11 | 1 x 10-11 | 2 x 10-11 |

| This compound | 1 x 10-10 | 3 x 10-11 | 2 x 10-11 |

| Miroestrol | 3 x 10-10 | 2 x 10-10 | 8 x 10-11 |

| 8-Prenylnaringenin | 1 x 10-9 | 3 x 10-10 | 3 x 10-10 |

| Coumestrol | 3 x 10-8 | 2 x 10-8 | 3 x 10-8 |

| Genistein | 4 x 10-8 | 2 x 10-8 | 1 x 10-8 |

| Equol | 1 x 10-7 | 3 x 10-8 | 2 x 10-8 |

| Daidzein | 3 x 10-7 | 2 x 10-7 | 4 x 10-8 |

| Resveratrol | 4 x 10-6 | Not achieved | Not achieved |

IC50 values represent the concentration needed to achieve a response equivalent to 50% of that found with 17β-estradiol.

These results demonstrate that this compound is a full estrogen agonist, capable of inducing maximal responses similar to 17β-estradiol in these cell-based assays.[3] Notably, its potency in the cell-based assays is significantly higher than what its relative binding affinity might suggest, indicating efficient signal transduction upon receptor binding.[3]

ERα vs. ERβ Selectivity

While direct comparative binding and functional data for this compound on isolated ERα and ERβ receptors is limited in the public domain, some studies using extracts of Pueraria mirifica suggest a preferential activity towards ERβ. One study utilizing a yeast estrogen screen (YES) found that extracts of Pueraria mirifica exhibited higher relative estrogenic potency with hERβ than with hERα. It is important to note that these studies were conducted with plant extracts and not isolated this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core principles of the key experiments used to characterize the estrogenic activity of this compound.

Estrogen Receptor Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.

1. Preparation of Receptor Source:

-

Estrogen receptors can be obtained from various sources, including the cytosol of estrogen-sensitive tissues (e.g., rat uterus) or from recombinant expression systems that produce purified ERα or ERβ.

2. Competitive Binding Reaction:

-

A constant concentration of radiolabeled 17β-estradiol (e.g., [³H]E2) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).

-

A parallel incubation is performed with a large excess of unlabeled 17β-estradiol to determine non-specific binding.

-

A control incubation without any competitor is used to determine total binding.

3. Separation of Bound and Free Ligand:

-

Techniques such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal (DCC) are used to separate the receptor-bound radioligand from the free radioligand.

4. Quantification and Data Analysis:

-

The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data is plotted as the percentage of specific binding versus the log concentration of the competitor.

-

The IC50 value is determined from the resulting dose-response curve.

Reporter Gene Assay

This assay measures the ability of a compound to activate gene transcription through an estrogen receptor-mediated pathway.

1. Cell Culture and Transfection:

-

A suitable cell line (e.g., HeLa, HEK293, or an estrogen-responsive cell line like MCF-7) is cultured.

-

The cells are transiently or stably co-transfected with two plasmids:

-

An expression vector for the desired estrogen receptor subtype (ERα or ERβ).

-

A reporter plasmid containing a reporter gene (e.g., luciferase) downstream of an estrogen response element (ERE).

-

2. Compound Treatment:

-

The transfected cells are treated with various concentrations of the test compound (this compound).

-

A positive control (17β-estradiol) and a vehicle control are included.

3. Cell Lysis and Reporter Gene Assay:

-

After an appropriate incubation period, the cells are lysed.

-

The activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer after the addition of the appropriate substrate.

4. Data Analysis:

-

The reporter gene activity is normalized to a control (e.g., total protein concentration or a co-transfected control plasmid).

-

The data is plotted as reporter gene activity versus the log concentration of the test compound.

-

The EC50 value (the concentration that produces 50% of the maximal response) is determined.

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay assesses the estrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-dependent MCF-7 human breast cancer cell line.

1. Cell Culture and Hormone Deprivation:

-

MCF-7 cells are cultured in a standard growth medium.

-

Prior to the assay, the cells are switched to a hormone-free medium (e.g., phenol (B47542) red-free medium supplemented with charcoal-stripped serum) for a period to deplete endogenous estrogens and synchronize the cells.

2. Compound Treatment:

-

The hormone-deprived cells are seeded into multi-well plates and treated with various concentrations of the test compound (this compound), a positive control (17β-estradiol), and a vehicle control.

3. Measurement of Cell Proliferation:

-

After a defined incubation period (typically 6-7 days), the extent of cell proliferation is measured using one of several methods:

-

Direct cell counting: Using a hemocytometer or an automated cell counter.

-

DNA quantification: Using fluorescent dyes that bind to DNA (e.g., Hoechst).

-

Metabolic assays: Such as the MTT or SRB assays, which measure metabolic activity as an indicator of cell number.

-

4. Data Analysis:

-

The cell proliferation data is plotted against the log concentration of the test compound.

-

The EC50 value and the maximal proliferative effect are determined.

Ishikawa Cell Alkaline Phosphatase Assay

This assay is another functional measure of estrogenicity, utilizing the Ishikawa human endometrial adenocarcinoma cell line, which responds to estrogens by increasing the activity of alkaline phosphatase (ALP).[4]

1. Cell Culture:

-

Ishikawa cells are cultured in an appropriate growth medium.

2. Compound Treatment:

-

Cells are seeded in multi-well plates and treated with various concentrations of the test compound, a positive control (17β-estradiol), and a vehicle control.

3. Measurement of Alkaline Phosphatase Activity:

-

After an incubation period (typically 48-72 hours), the cells are lysed.

-

The ALP activity in the cell lysate is measured using a chromogenic or fluorogenic substrate (e.g., p-nitrophenyl phosphate, pNPP). The change in absorbance or fluorescence is proportional to the enzyme activity.

4. Data Analysis:

-

The ALP activity is normalized to the total protein concentration in the lysate.

-

The data is plotted as normalized ALP activity versus the log concentration of the test compound.

-

The EC50 value is determined from the dose-response curve.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.

Caption: Classical genomic signaling pathway of this compound via estrogen receptors.

References

- 1. 17α-Estradiol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Based Understanding of Binding Affinity and Mode of Estrogen Receptor α Agonists and Antagonists | PLOS One [journals.plos.org]

Isolating Deoxymiroestrol: A Technical Guide to Extraction and Purification from Pueraria candollei

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for the isolation and purification of deoxymiroestrol, a potent phytoestrogen, from the tuberous roots of Pueraria candollei. This compound is a valuable compound for research and potential therapeutic applications, but its low abundance and instability present significant challenges in obtaining a pure substance. This document outlines detailed experimental protocols, presents quantitative data for comparison, and includes workflow diagrams to facilitate a comprehensive understanding of the process.

Overview of the Isolation and Purification Workflow

The isolation of this compound from Pueraria candollei involves a multi-step process that begins with the extraction of the raw plant material, followed by a series of purification techniques to isolate the target compound from a complex mixture of phytochemicals. The general workflow is depicted below.

A critical consideration throughout the entire process is the instability of this compound. It is susceptible to aerial oxidation, which converts it to miroestrol (B191886), and is also sensitive to high temperatures and extreme pH conditions.[1][2] Therefore, all steps should be performed expeditiously and under mild conditions where possible.

Extraction of this compound from Pueraria candollei

The initial step in isolating this compound is the efficient extraction from the dried and powdered tuberous roots of Pueraria candollei. Ethanolic extraction is the most commonly reported method.

Recommended Extraction Protocol

A widely used and effective method involves maceration with 80% ethanol (B145695).[3]

Materials:

-

Dried, powdered tuberous roots of Pueraria candollei

-

80% (v/v) Ethanol (EtOH) in water

-

Rotary evaporator

-

Lyophilizer

Procedure:

-

Macerate 500 g of dried Pueraria candollei powder in 2.5 L of 80% EtOH at room temperature for 48 hours.[3]

-

Filter the extract to separate the solid plant material from the liquid extract.

-

Concentrate the liquid extract under vacuum using a rotary evaporator.

-

Lyophilize the concentrated extract to obtain a dry powder. This process yielded 37.5 g of crude extract from 500 g of starting material in one study.[3]

Optimization of Ethanol Concentration

Research has shown that the concentration of ethanol can significantly impact the extraction efficiency of phytoestrogens, including this compound. A comparative study of 50%, 75%, and 95% (v/v) ethanol for extraction revealed that 95% ethanol yielded the highest quantities of isoflavonoids and phytoestrogens.[4]

| Ethanol Concentration | This compound Content (mg/g of extract) | Miroestrol Content (mg/g of extract) |

| 50% | Not specified | Not specified |

| 75% | Not specified | Not specified |

| 95% | 0.397 | 1.581 |

Purification of this compound

Due to the complexity of the crude extract, multiple chromatographic steps are necessary to achieve high purity of this compound. The low abundance of the target compound makes purification a challenging task.[5]

Immunoaffinity Chromatography (IAC)

Immunoaffinity chromatography is a highly selective and powerful technique for the purification of this compound. This method utilizes specific antibodies that bind to this compound and miroestrol, allowing for their separation from other compounds in the crude extract.

Protocol Outline:

-

Antibody Immobilization: Group-specific fragment antigen-binding (Fab) antibodies against miroestrol and this compound (anti-MD Fab) are immobilized on a solid support resin.[5]

-

Sample Loading: The crude extract, dissolved in a suitable buffer, is loaded onto the immunoaffinity column.

-

Washing: The column is washed with a binding buffer to remove unbound compounds.

-

Elution: The bound this compound is eluted from the column using an appropriate elution buffer that disrupts the antibody-antigen interaction.

A study utilizing a Fab-based IAC column reported the effective separation of miroestrol and this compound from a P. mirifica root extract.[5]

| Compound | Yield per 2 mL of Resin |

| This compound | 2.24 µg |

| Miroestrol | 0.65 µg |

Conventional Column Chromatography

While specific protocols for the purification of this compound using conventional column chromatography are not extensively detailed in recent literature, a general approach using silica (B1680970) gel can be employed. This method separates compounds based on their polarity.

General Protocol:

-

Column Packing: A glass column is packed with silica gel 60 as the stationary phase, using a non-polar solvent (e.g., hexane) to create a slurry.

-

Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the packed column.

-

Elution: A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate (B1210297) mixtures, followed by ethyl acetate-methanol mixtures) is passed through the column to elute the compounds.

-

Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

Pooling and Concentration: Fractions containing the pure compound are pooled and the solvent is evaporated.

High-Speed Counter-Current Chromatography (HSCCC)

Quantitative Analysis

Accurate quantification of this compound is crucial for quality control and standardization. High-Performance Liquid Chromatography (HPLC) is a common analytical technique, though its sensitivity for this compound can be limited.

High-Performance Liquid Chromatography (HPLC)

An HPLC method has been developed for the determination of miroestrol and this compound in the tubers of Pueraria candollei.[7]

| Parameter | Value |

| Column | C18 |

| Mobile Phase | Acetonitrile and water |

| Detection | UV-Vis |

| Linear Detection Range | 1.56-25.00 µg/mL |

| Limit of Detection (LOD) | 0.78 µg/mL |

| Limit of Quantification (LOQ) | 1.56 µg/mL |

Enzyme-Linked Immunosorbent Assay (ELISA)

For higher sensitivity and selectivity, an ELISA method has been developed for the quantification of this compound.[8][9] This method is particularly useful for samples with low concentrations of the analyte.

| Parameter | Value |

| Linear Range | 0.73-3000.00 ng/mL |

| Recovery in P. candollei samples | 99.82-102.58% |

| Cross-reactivity with miroestrol | 1.26% |

| Cross-reactivity with isomiroestrol | 0.42% |

Summary and Future Perspectives

The isolation and purification of this compound from Pueraria candollei require a carefully optimized workflow that accounts for the compound's instability and low natural abundance. Ethanolic extraction followed by advanced chromatographic techniques, particularly immunoaffinity chromatography, offers a promising route to obtaining pure this compound. For accurate quantification, highly sensitive methods such as ELISA are recommended over conventional HPLC-UV.

Future research should focus on the development of more robust and scalable purification protocols, such as those employing High-Speed Counter-Current Chromatography, to facilitate the production of larger quantities of this compound for further pharmacological and clinical studies. The development of cost-effective and highly specific monoclonal antibodies for immunoaffinity chromatography will also be crucial in advancing research on this potent phytoestrogen.

References

- 1. Identification of this compound as the actual rejuvenating principle of "Kwao Keur", Pueraria mirifica. The known miroestrol may be an artifact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol for Immunoaffinity Chromatography - Creative Proteomics [creative-proteomics.com]

- 3. mdpi.com [mdpi.com]

- 4. repository.up.ac.za [repository.up.ac.za]

- 5. researchgate.net [researchgate.net]

- 6. High-Speed Counter-Current Chromatography with an Online Storage Technique for the Preparative Isolation and Purification of Dihydroflavonoids from Sophora alopecuroides L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Immunoaffinity separation of miroestrol and this compound from Pueraria candollei var. mirifica (Airy Shaw & Suvat.) Niyomdham using fragment antigen-binding antibody produced via Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. globalresearchonline.net [globalresearchonline.net]

Deoxymiroestrol: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxymiroestrol, a potent phytoestrogen isolated from the Thai medicinal plant Pueraria mirifica, has garnered significant interest in the scientific community for its remarkable estrogenic activity, which surpasses that of other known phytoestrogens. This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and natural product chemistry. This document details the structural elucidation of this compound through spectroscopic methods, presents its key physicochemical properties, and outlines the experimental protocols for its isolation and analysis. Notably, while extensive NMR data has defined its structure, publicly available X-ray crystallography data for this compound remains elusive.

Chemical Structure and Properties

This compound is a chromene derivative with a complex pentacyclic ring system. Its molecular formula is C₂₀H₂₂O₅, and it has a molecular weight of 342.4 g/mol .[1] The systematic IUPAC name for this compound is (1S,3S,13R,16R,17R,18R)-7,16,17-trihydroxy-2,2-dimethyl-10-oxapentacyclo[14.2.1.0³,¹².0⁴,⁹.0¹³,¹⁸]nonadeca-4(9),5,7,11-tetraen-14-one.[1] The molecule possesses six stereocenters, leading to its specific three-dimensional conformation, which is crucial for its biological activity.

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₂O₅ | PubChem[1] |

| Molecular Weight | 342.4 g/mol | PubChem[1] |

| IUPAC Name | (1S,3S,13R,16R,17R,18R)-7,16,17-trihydroxy-2,2-dimethyl-10-oxapentacyclo[14.2.1.0³,¹².0⁴,⁹.0¹³,¹⁸]nonadeca-4(9),5,7,11-tetraen-14-one | PubChem[1] |

| InChI | InChI=1S/C20H22O5/c1-19(2)12-6-20(24)7-13(22)15(16(12)18(20)23)11-8-25-14-5-9(21)3-4-10(14)17(11)19/h3-5,8,12,15-18,21,23-24H,6-7H2,1-2H3/t12-,15+,16+,17+,18+,20+/m0/s1 | PubChem[1] |

| InChIKey | AZKZPXFWTQSDET-ZMNKABNMSA-N | PubChem[1] |

| Canonical SMILES | CC1([C@H]2C[C@]3(CC(=O)--INVALID-LINK--C4=COC5=C([C@H]41)C=CC(=C5)O)O)C | PubChem[1] |

| XLogP3 | 2.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

Stereochemistry

The stereochemistry of this compound has been elucidated through extensive NMR studies, including 1D and 2D techniques. The absolute configuration of its six chiral centers is defined as 1S, 3S, 13R, 16R, 17R, and 18R. This specific spatial arrangement of atoms is fundamental to its high affinity for the estrogen receptor and its potent biological activity. It is noteworthy that this compound is considered the true active principle in Pueraria mirifica, with the related compound, miroestrol, likely being an oxidation artifact formed during the extraction process.

Structural Elucidation Data

The structural elucidation of this compound has been primarily achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

NMR Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound, as reported in the literature. These data are crucial for the verification and identification of the compound.

Table 1: ¹H NMR (600 MHz, CDCl₃) and ¹³C NMR (150 MHz, CDCl₃) Data for this compound

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |

| 2 | 40.2 | - |

| 3 | 28.5 | 1.80 (1H, m) |

| 4 | 68.4 | 4.63 (1H, d, J=6.0) |

| 5 | 129.5 | 6.51 (1H, d, J=8.4) |

| 6 | 112.5 | 6.42 (1H, dd, J=8.4, 2.4) |

| 7 | 154.2 | - |

| 8 | 102.9 | 6.38 (1H, d, J=2.4) |

| 9 | 155.8 | - |

| 10 | 116.2 | - |

| 11 | 124.7 | - |

| 12 | 80.5 | 4.98 (1H, s) |

| 13 | 49.9 | 2.61 (1H, m) |

| 14 | 211.5 | - |

| 15 | 47.9 | 2.45 (1H, dd, J=16.2, 5.4), 2.18 (1H, dd, J=16.2, 1.8) |

| 16 | 73.1 | 4.05 (1H, br s) |

| 17 | 78.1 | 4.38 (1H, d, J=5.4) |

| 18 | 50.8 | 3.79 (1H, d, J=5.4) |

| 19 | 26.9 | 1.25 (3H, s) |

| 20 | 21.6 | 1.52 (3H, s) |

Data sourced from Chansakaow et al., J. Nat. Prod. 2000, 63, 2, 173–175.

X-ray Crystallography Data

As of the date of this document, a search of the Cambridge Crystallographic Data Centre (CCDC) and the general scientific literature did not yield any publicly available single-crystal X-ray diffraction data for this compound. Therefore, precise experimental data on bond lengths, bond angles, and dihedral angles are not included in this guide. The structural confirmation relies on the comprehensive NMR and mass spectrometry data.

Experimental Protocols

Isolation of this compound from Pueraria mirifica

The following protocol is a summary of the method described by Chansakaow et al. (2000) for the isolation of this compound.

-

Plant Material: The tuberous roots of Pueraria mirifica were collected, dried, and powdered.

-

Extraction: The powdered roots were extracted with ethyl acetate (B1210297) (EtOAc).

-

Fractionation: The combined EtOAc extracts were concentrated and then fractionated by silica (B1680970) gel column chromatography using a gradient of hexane, chloroform (B151607) (CHCl₃), and EtOAc.

-

Purification: The fraction eluted with a 1:1 mixture of CHCl₃-EtOAc was further purified. This fraction was washed with methanol (B129727) (MeOH) to remove insoluble materials.

-

Medium-Pressure Column Chromatography: The residue was then subjected to medium-pressure column chromatography on an ODS-Si gel column with a stepwise gradient of aqueous MeOH (30%, 40%, 50%, 60%, and 70%).

-

Final Isolation: this compound was obtained from the fraction eluted with 60% aqueous MeOH.

-

Crystallization: The purified this compound was recrystallized from diethyl ether (Et₂O) to yield colorless prisms.

NMR Analysis Protocol

The structural elucidation of this compound was performed using a suite of NMR experiments.

-

Instrumentation: A JEOL JNM-LA600 spectrometer was used, operating at 600 MHz for ¹H and 150 MHz for ¹³C nuclei.

-

Solvent: Deuterated chloroform (CDCl₃) was used as the solvent for all NMR measurements.

-

Internal Standard: Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing.

-

1D NMR: Standard ¹H and ¹³C{¹H} spectra were acquired to identify the proton and carbon environments.

-

2D NMR: A series of 2D NMR experiments were conducted to establish the connectivity and spatial relationships within the molecule. These included:

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

-

HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range ¹H-¹³C correlations (over 2-3 bonds), which is critical for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the through-space proximity of protons, which was essential for confirming the relative stereochemistry of the molecule.

-

Visualization of Chemical Structure

The following diagram illustrates the chemical structure of this compound with the correct stereochemistry.

Caption: 2D chemical structure of this compound.

References

Deoxymiroestrol Biosynthesis in Plant Cell Cultures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxymiroestrol, a potent phytoestrogen with significant promise in pharmaceutical and nutraceutical applications, is a chromene-class compound found in the tuberous roots of Pueraria candollei var. mirifica. Its structural similarity to estradiol (B170435) lends it high estrogenic activity, making it a compound of interest for hormone replacement therapies and other health applications. However, the low abundance of this compound in its natural source necessitates alternative production methods. Plant cell culture technology presents a viable and sustainable platform for the controlled and enhanced production of this valuable secondary metabolite.

This technical guide provides an in-depth overview of the this compound biosynthesis pathway in plant cell cultures. It covers the proposed biosynthetic route, the influence of elicitors on production, detailed experimental protocols for cell culture and analysis, and the underlying signaling pathways that regulate its synthesis.

This compound Biosynthesis Pathway

The biosynthesis of this compound is a complex process that is believed to originate from the general phenylpropanoid pathway, leading to the formation of isoflavonoid (B1168493) precursors. While the complete pathway has not been fully elucidated, a plausible route has been proposed based on transcriptome analysis and the identification of key enzymes. The pathway begins with the isoflavonoid daidzein (B1669772), which undergoes a series of enzymatic modifications to form the characteristic chromene structure of this compound.

Key proposed steps in the biosynthesis of this compound from daidzein include:

-

Hydroxylation: The isoflavone (B191592) daidzein is hydroxylated, a reaction likely catalyzed by a cytochrome P450 monooxygenase. Studies have identified CYP81E63 as a daidzein hydroxylase in P. mirifica.[1]

-

Prenylation: A prenyl group is attached to the hydroxylated isoflavonoid.

-

Cyclization and further modifications: A series of enzymatic reactions, including cyclization, lead to the formation of the chromene ring system. The specific enzymes involved in these later steps are still under investigation and are often referred to as "unidentified enzymes" in the literature.[2]

Miroestrol, another potent phytoestrogen, is thought to be an oxidation product of this compound, and its presence in plant extracts may be an artifact of the extraction process due to the facile aerial oxidation of this compound.[2][3]

Elicitation for Enhanced this compound Production

Elicitation is a highly effective strategy for stimulating the production of secondary metabolites in plant cell cultures. Elicitors are molecules that trigger defense responses in plant cells, leading to the upregulation of biosynthetic pathways. Various biotic and abiotic elicitors have been shown to significantly enhance the accumulation of this compound and its isoflavonoid precursors in Pueraria candollei cell cultures.

Commonly Used Elicitors:

-

Methyl Jasmonate (MJ): A plant hormone involved in defense signaling, MJ has been shown to be a potent elicitor of this compound and isoflavonoid production.[4][5]

-

Yeast Extract (YE): A complex mixture of carbohydrates, amino acids, and other molecules derived from yeast, YE is a widely used biotic elicitor that can induce the production of various secondary metabolites.[4][6]

-

Chitosan (B1678972) (CHI): A polysaccharide derived from chitin, chitosan mimics a fungal infection and triggers plant defense responses.[6]

-

Cellulase and Cyclodextrins: These have also been reported to enhance this compound and isoflavonoid production.[4]

Signaling Pathways of Elicitors

The application of elicitors initiates a cascade of signaling events within the plant cell, ultimately leading to the activation of genes involved in secondary metabolite biosynthesis.

Methyl Jasmonate Signaling Pathway:

The jasmonate signaling pathway is a well-characterized pathway in plants. In the absence of methyl jasmonate, JASMONATE ZIM-domain (JAZ) proteins repress the activity of transcription factors (TFs) like MYC2. Upon elicitation with methyl jasmonate, it is converted to its active form, jasmonoyl-isoleucine (JA-Ile), which promotes the interaction between JAZ proteins and the F-box protein COI1. This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome. The degradation of JAZ repressors allows transcription factors to activate the expression of jasmonate-responsive genes, including those encoding enzymes in the this compound biosynthesis pathway.[7][8]

Yeast Extract Elicitor Signaling Pathway:

Yeast extract acts as a general biotic elicitor, and its components are recognized by receptors on the plant cell membrane. This recognition triggers a signaling cascade that often involves the production of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), as secondary messengers. ROS can then activate downstream signaling components, including mitogen-activated protein kinase (MAPK) cascades and calcium signaling pathways. These signaling events ultimately lead to the activation of transcription factors that upregulate the expression of genes involved in the biosynthesis of phytoalexins, including this compound.[9][10]

Quantitative Data on this compound Production

The following tables summarize quantitative data on the production of this compound in Pueraria candollei cell cultures under different conditions, compiled from various studies.

Table 1: this compound Production in Shake Flask and Bioreactor Cultures

| Culture System | This compound (DME) Content (µg/g Dry Weight) | Reference |

| 125-mL Shake Flask | 78.7 ± 8.79 - 116 ± 18.2 | [6] |

| 5-L Airlift Bioreactor | 976 ± 79.6 | [6] |

Table 2: Effect of Elicitors on this compound Production

| Elicitor | Concentration | This compound (DME) Production (fold increase vs. control) | Reference |

| Methyl Jasmonate (MJ) | 50-200 µM (in hairy roots) | - | [5] |

| Yeast Extract (YE) | 0.5 mg/L | ~2-fold | [6] |

| Chitosan (CHI) | - | - | [6] |

| Cellulase | - | 2.5-fold | [4] |

Table 3: this compound Content in Callus Cultures with Optimized Hormones

| Plant Hormones | This compound Content (µg/g Dry Weight) | Reference |

| 0.1 mg/L TDZ, 0.5 mg/L NAA, 1.0 mg/L BA | 184.83 ± 20.09 | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the production and analysis of this compound from Pueraria candollei cell cultures.

Establishment of Callus and Suspension Cultures

a. Callus Induction:

-

Explant Preparation: Select healthy, young explants such as stems or leaves from Pueraria candollei var. mirifica.

-

Surface Sterilization:

-

Wash the explants thoroughly under running tap water.

-

Immerse in 70% (v/v) ethanol (B145695) for 30-60 seconds.

-

Sterilize with a solution of 1-2% (v/v) sodium hypochlorite (B82951) containing a few drops of Tween-20 for 10-15 minutes.

-

Rinse 3-4 times with sterile distilled water in a laminar flow hood.

-

-

Inoculation:

-

Cut the sterilized explants into small pieces (e.g., 1 cm²).

-

Place the explants onto solid Murashige and Skoog (MS) medium supplemented with plant growth regulators. A commonly used combination for callus induction is 0.1 mg/L thidiazuron (B128349) (TDZ), 0.5 mg/L naphthaleneacetic acid (NAA), and 1.0 mg/L benzyladenine (BA).[11]

-

The medium should also contain 3% (w/v) sucrose (B13894) and be solidified with 0.8% (w/v) agar. Adjust the pH to 5.8 before autoclaving.

-

-

Incubation: Incubate the cultures in the dark at 25 ± 2°C.

-

Subculture: Subculture the developing calli onto fresh medium every 3-4 weeks.

b. Suspension Culture Initiation:

-

Callus Selection: Select friable, fast-growing callus for initiating suspension cultures.

-

Inoculation: Transfer approximately 2-3 g of callus into a 250-mL Erlenmeyer flask containing 50 mL of liquid MS medium with the same hormone composition as the callus induction medium.

-

Incubation: Place the flasks on an orbital shaker at 110-120 rpm in the dark at 25 ± 2°C.

-

Subculture: Subculture the suspension cells every 1-2 weeks by transferring an aliquot of the cell suspension to fresh liquid medium.

Elicitation Protocol

-

Elicitor Preparation:

-

Methyl Jasmonate (MJ): Prepare a stock solution of MJ in ethanol. Sterilize by filtration through a 0.22 µm syringe filter.

-

Yeast Extract (YE): Dissolve yeast extract powder in distilled water and autoclave.

-

-

Elicitor Application:

-

Incubation: Continue to incubate the cultures under the same conditions for a specified period (e.g., 24-72 hours) before harvesting.

Extraction of this compound

-

Harvesting: Separate the cells from the culture medium by filtration.

-

Drying: Lyophilize (freeze-dry) the cells to a constant weight.

-

Extraction:

-

Concentration: Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

Quantification of this compound

a. High-Performance Liquid Chromatography (HPLC-UV):

-

Sample Preparation: Dissolve a known amount of the crude extract in the mobile phase and filter through a 0.45 µm syringe filter.

-

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small amount of acid like formic acid or trifluoroacetic acid to improve peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of approximately 254 nm.

-

Temperature: 25-30°C.

-

-

Quantification: Prepare a standard curve using a certified reference standard of this compound. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

b. Indirect Competitive Enzyme-Linked Immunosorbent Assay (ELISA):

-

Plate Coating: Coat the wells of a 96-well microtiter plate with a this compound-protein conjugate (e.g., this compound-BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

-

Washing: Wash the plate 3-4 times with a wash buffer (e.g., PBS with 0.05% Tween-20, PBST).

-

Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBST). Incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Competitive Reaction:

-

Add a mixture of the sample (or this compound standard) and a limited amount of primary antibody (e.g., polyclonal or monoclonal anti-deoxymiroestrol antibody) to the wells.

-

Incubate for 1-2 hours at room temperature. During this step, free this compound in the sample competes with the coated this compound-protein conjugate for binding to the primary antibody.

-

-

Washing: Repeat the washing step.

-

Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) that binds to the primary antibody. Incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate until a color develops.

-

Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2M H₂SO₄).

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The absorbance is inversely proportional to the concentration of this compound in the sample.

-

Quantification: Construct a standard curve using known concentrations of this compound and determine the concentration in the samples.

Conclusion

The production of this compound in plant cell cultures offers a promising alternative to extraction from field-grown plants, providing a more controlled, sustainable, and potentially higher-yielding source of this valuable phytoestrogen. Understanding the biosynthetic pathway, the effects of elicitors, and the underlying signaling mechanisms is crucial for optimizing production. The experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to establish and optimize Pueraria candollei cell cultures for the enhanced production of this compound. Further research into the unidentified enzymes in the biosynthetic pathway and the intricate details of elicitor signaling will undoubtedly lead to even more efficient and scalable production systems in the future.

References

- 1. scienggj.org [scienggj.org]

- 2. Elicitor-mediated enhancement of secondary metabolites in plant species: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phcog.com [phcog.com]

- 4. Highly selective and sensitive determination of this compound using a polyclonal antibody-based enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. irispublishers.com [irispublishers.com]

- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 7. Transformation of Pueraria candollei var. mirifica phytoestrogens using immobilized and free β-glucosidase, a technique for enhancing estrogenic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. microbenotes.com [microbenotes.com]

- 9. digital.library.unt.edu [digital.library.unt.edu]

- 10. Establishment of callus and cell suspension culture of Scrophularia striata Boiss.: an in vitro approach for acteoside production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jast.modares.ac.ir [jast.modares.ac.ir]

- 12. researchgate.net [researchgate.net]

- 13. 2024.sci-hub.se [2024.sci-hub.se]

Pharmacokinetic Profile of Deoxymiroestrol in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pharmacokinetic Profile of Deoxymiroestrol in Rabbits

A pilot pharmacokinetic study provides the primary available data on the oral absorption and disposition of this compound in an animal model. The study utilized an enriched fraction extract of Pueraria candollei var. mirifica administered orally to rabbits.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound and its related compound, miroestrol (B191886), following a single oral administration of a P. candollei var. mirifica enriched fraction extract to three rabbits.[1][2]

| Parameter | This compound (DME) | Miroestrol (ME) |

| Dose | 0.21 mg/kg body weight | 0.43 mg/kg body weight |

| Cmax | 81.8 ± 5.43 ng/mL | 69.62 ± 8.28 ng/mL |

| Tmax | 3 hours | 1 hour |

| AUC (0-48h) | 1692.84 ng·h/mL | 854.92 ng·h/mL |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Experimental Protocol

The pharmacokinetic study in rabbits was conducted using the following methodology[1][2]:

-

Animal Model: Three healthy male rabbits were used in the study.

-

Test Substance: An enriched fraction extract of Pueraria candollei var. mirifica containing this compound and miroestrol was administered.

-

Administration: A single oral dose of the extract was administered to each rabbit. The dosage corresponded to 0.21 mg of this compound and 0.43 mg of miroestrol per kg of body weight.

-

Sample Collection: Blood samples were collected from the rabbits at various time points over a 48-hour period. Serum was separated for analysis.

-

Analytical Method: The concentrations of this compound and miroestrol in the rabbit sera were determined using a validated polyclonal antibody-based indirect competitive enzyme-linked immunosorbent assay (icELISA).

Experimental Workflow Diagram

Caption: Experimental workflow for the pharmacokinetic study of this compound in rabbits.

Pharmacokinetic Profile of this compound in Other Animal Models (Rats and Mice)

As of the date of this guide, there is a notable lack of publicly available, peer-reviewed studies detailing the pharmacokinetic profile (Cmax, Tmax, AUC, etc.) of isolated this compound in other commonly used animal models such as rats and mice. While numerous studies have investigated the pharmacological and toxicological effects of Pueraria candollei var. mirifica extracts containing this compound in these species, they do not provide specific pharmacokinetic parameters for the compound itself.

Research on the broader category of phytoestrogens, such as isoflavones (e.g., genistein (B1671435) and daidzein), in rats and mice has shown that their absorption and metabolism can be influenced by factors like gut microbiota, enterohepatic circulation, and the specific chemical form (glycoside vs. aglycone). It is plausible that this compound's pharmacokinetics would also be subject to these influences. However, without direct studies, any extrapolation of data from other phytoestrogens to this compound should be done with extreme caution.

Analytical Methodology: icELISA

The quantification of this compound in the rabbit pharmacokinetic study was performed using an indirect competitive enzyme-linked immunosorbent assay (icELISA). This immunoassay is a common technique for the detection and quantification of small molecules in biological matrices.

icELISA Principle

The principle of the indirect competitive ELISA for this compound involves the competition between the this compound in the sample and a this compound-conjugate (coating antigen) for binding to a limited amount of specific anti-deoxymiroestrol antibody. The amount of antibody bound to the plate is inversely proportional to the concentration of this compound in the sample. A secondary antibody conjugated to an enzyme is then used to detect the primary antibody, and a substrate is added to produce a measurable colorimetric signal.

icELISA Workflow Diagram

Caption: General workflow of an indirect competitive ELISA for this compound quantification.

Future Directions

The current understanding of the pharmacokinetic profile of this compound is limited to a single pilot study in rabbits. To facilitate further drug development, it is imperative to conduct comprehensive pharmacokinetic studies in other relevant animal models, particularly rats and mice. These studies should aim to determine key parameters such as bioavailability, clearance, volume of distribution, and elimination half-life. Furthermore, investigating the metabolic pathways of this compound and identifying its major metabolites will be crucial for a complete understanding of its disposition and potential drug-drug interactions. The development and validation of robust and sensitive bioanalytical methods, such as LC-MS/MS, will be essential for these future investigations.

References

Unveiling the Toxicological Profile of Deoxymiroestrol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide summarizes the currently available toxicological data on long-term deoxymiroestrol exposure. A comprehensive review of existing scientific literature reveals significant gaps in the long-term toxicological assessment of this compound. The information presented herein is intended for research and drug development professionals and should not be interpreted as a complete safety evaluation. Further extensive, long-term studies are imperative to establish a definitive toxicological profile.

Executive Summary

This compound, a potent phytoestrogen isolated from the tuberous root of Pueraria candollei var. mirifica, has garnered interest for its potential therapeutic applications. However, a thorough understanding of its long-term toxicological effects is crucial for safe drug development. This guide provides a comprehensive overview of the existing, albeit limited, toxicological data on this compound. The available information is primarily from short-term in vivo and in vitro studies, focusing on its estrogenic activity, and effects on hepatic and endocrine systems. Notably, there is a profound lack of data concerning chronic toxicity, carcinogenicity, genotoxicity, and reproductive and developmental toxicity. This document aims to present the current state of knowledge, highlight critical data gaps, and provide a framework for future toxicological research.

Introduction to this compound

This compound is a chromene-class phytoestrogen that exhibits potent estrogenic activity, structurally similar to estradiol.[1] It is considered one of the primary active compounds in Pueraria mirifica, a plant traditionally used in Thai medicine for its rejuvenating properties.[2] Due to its strong estrogenic effects, this compound is being investigated for various therapeutic uses, including hormone replacement therapy. However, its potent hormonal activity also raises concerns about potential long-term adverse effects.

Pharmacokinetics

Limited pharmacokinetic data for this compound is available from a pilot study in rabbits. Following a single oral administration of a Pueraria candollei var. mirifica enriched fraction extract, the following parameters were observed for this compound:

| Parameter | Value | Units |

| Dose | 0.21 | mg/kg body weight |

| Cmax | 81.8 ± 5.43 | ng/mL |

| Tmax | 3 | hours |

| AUC (0-48hr) | 1,692.84 | ng·h/mL |

| Table 1: Pharmacokinetic parameters of this compound in rabbits after a single oral dose.[3] |

Experimental Protocol: Pharmacokinetic Study in Rabbits [3]

-

Test System: Three male New Zealand white rabbits.

-

Test Substance: Pueraria candollei var. mirifica enriched fraction extract administered orally. The dose of this compound was 0.21 mg/kg body weight.

-

Administration: Single oral dose.

-

Sample Collection: Blood samples were collected at various time points up to 48 hours post-administration.

-

Analytical Method: Serum concentrations of this compound were determined using a validated polyclonal antibody-based indirect competitive enzyme-linked immunosorbent assay (icELISA).

Toxicological Assessment: Current Findings

The available toxicological data for this compound is limited to acute and short-term studies. The following sections summarize the key findings.

Acute Toxicity

An acute dermal irritation study is the only available data for this endpoint.

| Study Type | Species | Test Substance | Observations | Result |

| Acute Dermal Irritation | New Zealand White Rabbits | Hydroalcoholic gel containing this compound | No signs of erythema or oedema | Non-irritant |

| Table 2: Acute Dermal Irritation Study of a this compound-Containing Gel.[4] |

Experimental Protocol: Acute Dermal Irritation Test [4]

-

Test System: New Zealand White rabbits.

-

Test Substance: Hydroalcoholic gels containing Pueraria candollei var. mirifica crude extract (with this compound).

-

Administration: Topical application.

-

Observations: The application site was observed for signs of erythema and oedema at specified intervals.

-

Guidelines: The study was conducted following standard protocols for acute dermal irritation testing.

Estrogenic Effects

This compound exhibits potent estrogenic activity, a key aspect of its potential therapeutic and toxicological profile.

| Endpoint | Species | Effect |

| Uterine Weight | C57BL/6 Mice | Significant increase in uterus weight and volume |

| Table 3: Estrogenic Effects of this compound in Mice.[5] |

Experimental Protocol: Uterotrophic Assay in Mice [5]

-

Test System: Female C57BL/6 mice.

-

Test Substance: this compound.

-

Administration: Details on the route of administration, dose, and duration were not fully provided in the available abstract.

-

Endpoint Measured: Uterine weight and volume were measured at the end of the treatment period.

-

Significance: The uterotrophic assay is a standard in vivo screening test for estrogenic activity.

Hepatic Effects

Studies have shown that this compound can modulate the expression of key genes and proteins in the liver, suggesting a potential for drug-drug interactions and hepatotoxicity with long-term exposure.

| Target | Species | Effect |

| Cytochrome P450 Enzymes | ||

| CYP2B9 | C57BL/6 Mice | Induced expression |

| CYP1A2 | C57BL/6 Mice | Suppressed expression |

| Bile Salt Transport Genes | ||

| BSEP (Bile Salt Export Pump) | C57BL/6 Mice | Suppressed mRNA expression |

| MRP2 (Multidrug Resistance-associated Protein 2) | C57BL/6 Mice | Suppressed mRNA expression |

| Table 4: Hepatic Effects of this compound in Mice.[5][6] |

Experimental Protocol: Assessment of Hepatic Enzyme and Gene Expression [5][6]

-

Test System: Male and female C57BL/6 mice.

-

Test Substance: this compound.

-

Administration: Details on the route of administration, dose, and duration were not fully provided in the available abstracts.

-

Endpoints Measured:

-

mRNA expression levels of CYP2B9, CYP1A2, BSEP, and MRP2 were determined by semi-quantitative reverse transcription-polymerase chain reaction (RT-PCR).

-

Hepatic P450 enzyme activities were assessed using specific substrates (e.g., benzyloxyresorufin O-dealkylase for CYP2B activity).

-

The suppression of BSEP and MRP2 is a significant finding, as these transporters play a critical role in bile acid homeostasis. Their inhibition can lead to intrahepatic cholestasis and drug-induced liver injury.[6]

Endocrine Effects

This compound has been shown to directly impact the synthesis of sex hormones in male mice, consistent with its estrogenic properties.

| Target Gene | Species | Effect |

| 3β-HSD (3β-hydroxysteroid dehydrogenase) | C57BL/6 Mice (testes) | Suppressed expression |

| 17β-HSD1 (17β-hydroxysteroid dehydrogenase 1) | C57BL/6 Mice (testes) | Suppressed expression |

| CYP17 (Cytochrome P450 17A1) | C57BL/6 Mice (testes) | Suppressed expression |

| CYP19 (Aromatase) | C57BL/6 Mice (testes) | Slightly decreased expression |

| 17β-HSD2 (17β-hydroxysteroid dehydrogenase 2) | C57BL/6 Mice (testes) | Induced expression |

| Table 5: Endocrine Effects of this compound in Male Mice Testes.[7] |

Experimental Protocol: Analysis of Sex Hormone Synthesis Gene Expression [7]

-

Test System: Male C57BL/6 mice.

-

Test Substance: this compound.

-

Administration: Details on the route of administration, dose, and duration were not fully provided in the available abstract.

-

Endpoints Measured: The mRNA expression levels of genes involved in the sex hormone synthesis pathway in the testes were determined using semi-quantitative reverse transcription-polymerase chain reaction (RT-PCR).

Critical Data Gaps in Long-Term Toxicological Assessment

The current body of literature on this compound has significant deficiencies regarding its long-term safety profile. The following critical areas require thorough investigation:

-

Chronic Toxicity: There are no published studies on the effects of long-term, repeated exposure to this compound. Such studies are essential to identify potential target organs for toxicity and to establish a No-Observed-Adverse-Effect Level (NOAEL) for chronic exposure.

-

Carcinogenicity: Given its potent estrogenic activity, there is a plausible concern for potential carcinogenicity, particularly in hormone-sensitive tissues such as the breast, uterus, and ovaries. Long-term carcinogenicity bioassays in rodent models are necessary to evaluate this risk.

-

Genotoxicity: The genotoxic potential of this compound has not been evaluated. A standard battery of in vitro and in vivo genotoxicity tests (e.g., Ames test, chromosome aberration test, micronucleus assay) is required to assess its potential to induce genetic mutations or chromosomal damage.

-

Reproductive and Developmental Toxicity: As an endocrine-active substance, this compound has the potential to interfere with reproductive processes and fetal development. Comprehensive reproductive and developmental toxicity studies are needed to evaluate its effects on fertility, pregnancy, and offspring development.

Conclusion and Future Directions

The available data suggests that this compound is a potent phytoestrogen with significant effects on the endocrine and hepatic systems. While short-term studies provide some initial insights, the profound lack of long-term toxicological data presents a major hurdle for its development as a safe and effective therapeutic agent.

To address these critical knowledge gaps, a comprehensive toxicological evaluation program for this compound is imperative. This program should include:

-

Sub-chronic and chronic oral toxicity studies in rodent and non-rodent species to identify target organs and establish a NOAEL.

-

A full battery of genotoxicity assays to assess its mutagenic and clastogenic potential.

-

Long-term carcinogenicity bioassays in two rodent species.

-

Comprehensive reproductive and developmental toxicity studies , including fertility and early embryonic development, and embryo-fetal development studies.

The insights gained from such studies will be fundamental in determining the risk-benefit profile of this compound and will guide its potential path towards clinical application. Researchers and drug development professionals are strongly encouraged to prioritize these investigations to ensure the safety of this promising, yet understudied, natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A pilot pharmacokinetic study of miroestrol and this compound on rabbit sera using polyclonal antibody-based icELISA analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Permeation, stability and acute dermal irritation of miroestrol and this compound from Pueraria candollei var. mirifica crude extract loaded transdermal gels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bimodal action of miroestrol and this compound, phytoestrogens from Pueraria candollei var. mirifica, on hepatic CYP2B9 and CYP1A2 expressions and antilipid peroxidation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suppression of BSEP and MRP2 in mouse liver by miroestrol and this compound isolated from Pueraria candollei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Down regulation of gene related sex hormone synthesis pathway in mouse testes by miroestrol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Star of Phytoestrogens: A Technical Guide to the Discovery and Potency of Deoxymiroestrol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxymiroestrol, a chromene-class phytoestrogen isolated from the tuberous root of Pueraria candollei var. mirifica (also known as Pueraria mirifica), has emerged as one of the most potent naturally occurring estrogenic compounds.[1][2] Its discovery has significant implications for the development of novel therapeutics, particularly in the realm of hormone replacement therapy and other estrogen-related health concerns. This technical guide provides an in-depth overview of the discovery of this compound, its mechanism of action, detailed experimental protocols for its isolation and characterization, and a comprehensive summary of its estrogenic potency.

Introduction: The Unveiling of a Potent Phytoestrogen

For decades, miroestrol (B191886) was considered the primary active estrogenic principle of Pueraria mirifica, a plant with a long history of use in traditional Thai medicine for its rejuvenating properties.[3][4] However, subsequent research involving bioassay-guided purification led to a pivotal discovery: this compound, a closely related compound, is the actual constituent with exceptionally high estrogenic activity.[3] It is now understood that miroestrol is likely an artifact formed through the facile aerial oxidation of this compound during the extraction and isolation process.[3] This finding has redirected scientific focus towards this compound as a key molecule for further investigation and potential therapeutic applications.

This compound's potent estrogenic effects are attributed to its structural similarity to estradiol (B170435), the primary human estrogen, allowing it to bind to and activate estrogen receptors (ERs).[5] This interaction initiates a cascade of cellular events typically triggered by endogenous estrogens, making it a subject of intense interest for drug development.

Estrogenic Signaling Pathway of this compound

This compound exerts its biological effects by mimicking the action of estradiol and activating the estrogen receptor signaling pathway. This pathway is crucial in regulating a multitude of physiological processes. The binding of this compound to estrogen receptors (ERα and ERβ) initiates a series of molecular events that ultimately lead to changes in gene expression.

Caption: this compound signaling pathway.

Quantitative Analysis of Estrogenic Potency

The estrogenic potency of this compound has been quantified in various in vitro assays, consistently demonstrating its superiority over other phytoestrogens, including its oxidized form, miroestrol. The following tables summarize key quantitative data from comparative studies.

Table 1: Estrogen Receptor Binding Affinity

| Compound | Relative Binding Affinity (RBA) for ER (%) (Estradiol = 100%) | IC50 (Molar Excess for 50% Inhibition of [3H]Estradiol Binding) | Reference |

| This compound | 2.0 | 50x | [6][7] |

| Miroestrol | Not explicitly stated as a percentage | 260x | [6] |

| Coumestrol | Not explicitly stated as a percentage | 35x | [6] |

| Genistein | Not explicitly stated as a percentage | 1000x | [6] |

Table 2: In Vitro Estrogenic Activity

| Compound | Assay | Potency Metric | Value | Reference |

| This compound | MCF-7 Cell Proliferation | Approx. 10 times more potent than miroestrol | - | [4] |

| Miroestrol | MCF-7 Cell Proliferation | Strong estrogenic properties | - | [4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the discovery and characterization of this compound.

Isolation and Purification of this compound

The isolation of this compound is a critical process that requires careful handling to prevent its oxidation to miroestrol. The general workflow involves extraction from the plant material followed by bioassay-guided chromatographic purification.

Caption: Isolation and purification workflow.

Detailed Protocol:

-

Plant Material Preparation: Tuberous roots of Pueraria candollei are collected, washed, sliced, and dried. The dried material is then pulverized into a fine powder.[8]

-

Extraction: The powdered plant material is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature.[8] The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with different organic solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity. The estrogenic activity of each fraction is monitored.

-

Bioassay-Guided Column Chromatography: The most active fraction (typically the ethyl acetate fraction) is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

-

Fraction Analysis: The collected fractions are monitored by thin-layer chromatography (TLC) and their estrogenic activity is determined using a suitable bioassay (e.g., MCF-7 cell proliferation assay).

-

Purification of Active Fractions: Fractions exhibiting the highest estrogenic activity are pooled and further purified using repeated column chromatography (e.g., Sephadex LH-20) and/or high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, and HMBC).

MCF-7 Cell Proliferation Assay (E-Screen)

This assay is a widely used in vitro method to assess the estrogenic activity of compounds by measuring their ability to stimulate the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.[9][10]

Protocol:

-

Cell Culture: MCF-7 cells are maintained in a suitable growth medium (e.g., RPMI 1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.[9]

-

Hormone Deprivation: Prior to the assay, cells are cultured in a phenol (B47542) red-free medium containing charcoal-stripped FBS for several days to deprive them of exogenous estrogens and synchronize their growth.[9]

-

Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 400 cells/well) in the hormone-deprived medium.[9]

-

Treatment: After allowing the cells to attach, the medium is replaced with fresh medium containing various concentrations of the test compound (this compound), a positive control (17β-estradiol), and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a defined period (e.g., 6-7 days), with medium changes as required.[9]

-

Quantification of Cell Proliferation: Cell proliferation is quantified using various methods, such as:

-

Sulforhodamine B (SRB) assay: This colorimetric assay measures total protein content.

-

MTT or WST-1 assay: These assays measure mitochondrial activity, which is proportional to the number of viable cells.[11]

-

Direct cell counting: Using a hemocytometer or an automated cell counter.

-

-

Data Analysis: The results are expressed as the percentage of cell growth relative to the vehicle control. The concentration of the test compound that produces 50% of the maximal response (EC50) is calculated to determine its estrogenic potency.

Yeast Estrogen Screen (YES) Assay

The YES assay is a recombinant bioassay that utilizes genetically modified yeast (Saccharomyces cerevisiae) to detect estrogenic compounds. The yeast contains the human estrogen receptor (hER) gene and a reporter gene (e.g., lacZ for β-galactosidase) linked to an estrogen response element (ERE).

Protocol:

-

Yeast Culture: The recombinant yeast strain is cultured in a suitable growth medium until it reaches the logarithmic growth phase.[12]

-

Assay Setup: Serial dilutions of the test compound, a positive control (17β-estradiol), and a negative control are prepared in a 96-well microtiter plate.[12]

-

Inoculation: The yeast culture is added to each well of the microtiter plate.

-

Incubation: The plate is incubated at 30°C for a specified period (e.g., 18-72 hours) to allow for receptor binding, reporter gene expression, and enzyme production.[13]

-

Detection: A chromogenic substrate for β-galactosidase (e.g., chlorophenol red-β-D-galactopyranoside, CPRG) is added to the wells.[12] The development of a color change (e.g., from yellow to red) indicates the presence of estrogenic activity.

-

Quantification: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The estrogenic potency of the test compound is determined by comparing its dose-response curve to that of 17β-estradiol.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with radiolabeled estradiol for binding to the estrogen receptor, thereby providing a measure of its binding affinity.[14]

Protocol:

-

Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer to prepare a cytosol fraction containing estrogen receptors.[14]

-

Assay Incubation: A constant amount of uterine cytosol and a fixed concentration of radiolabeled estradiol (e.g., [³H]E₂) are incubated with increasing concentrations of the unlabeled test compound (this compound) or a known competitor (e.g., diethylstilbestrol).

-

Separation of Bound and Unbound Ligand: The receptor-bound radiolabeled estradiol is separated from the unbound ligand using a method such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal.[14]

-

Quantification of Radioactivity: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

-

Data Analysis: A competition curve is generated by plotting the percentage of specifically bound radiolabeled estradiol against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol) is determined from this curve. The relative binding affinity (RBA) is then calculated as the ratio of the IC50 of estradiol to the IC50 of the test compound, multiplied by 100.[15]

Conclusion and Future Directions

The discovery of this compound as a highly potent phytoestrogen from Pueraria candollei represents a significant advancement in the field of natural product chemistry and pharmacology. Its remarkable estrogenic activity, surpassing that of many other known phytoestrogens, positions it as a promising candidate for the development of novel therapeutic agents for managing estrogen-related conditions. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the pharmacological properties and therapeutic potential of this remarkable natural compound. Future research should focus on in-depth preclinical and clinical studies to evaluate its efficacy, safety, and pharmacokinetic profile, paving the way for its potential integration into modern medicine.

References

- 1. Enzyme linked immunosorbent assay for total potent estrogenic miroestrol and this compound of Pueraria candollei, a Thai herb for menopause remedy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bimodal action of miroestrol and this compound, phytoestrogens from Pueraria candollei var. mirifica, on hepatic CYP2B9 and CYP1A2 expressions and antilipid peroxidation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of this compound as the actual rejuvenating principle of "Kwao Keur", Pueraria mirifica. The known miroestrol may be an artifact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Fluorescence-based techniques for investigating estrogen receptor dynamics [bmbreports.org]

- 6. Comparative study of oestrogenic properties of eight phytoestrogens in MCF7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Template:Affinities of estrogen receptor ligands for the ERα and ERβ - Wikipedia [en.wikipedia.org]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Critical parameters in the MCF-7 cell proliferation bioassay (E-Screen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jfda-online.com [jfda-online.com]

- 12. benchchem.com [benchchem.com]

- 13. Yeast Estrogen and Androgen Screens | Ecotox Centre [ecotoxcentre.ch]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. Structure-Based Understanding of Binding Affinity and Mode of Estrogen Receptor α Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Deoxymiroestrol's Estrogenic Activity in MCF-7 Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxymiroestrol, a potent phytoestrogen isolated from the Thai medicinal plant Pueraria candollei var. mirifica, has garnered significant interest for its remarkable estrogenic activity.[1][2] This technical guide provides an in-depth analysis of the in vitro estrogenic effects of this compound on the human breast adenocarcinoma cell line, MCF-7. This cell line is a well-established and widely used model for studying estrogen receptor (ER) signaling and the effects of estrogenic compounds due to its expression of functional estrogen receptors.[3][4][5] This document outlines the experimental methodologies used to characterize this compound's activity, presents quantitative data on its potency, and visualizes the key cellular pathways involved.

Core Concepts: Estrogenicity and the MCF-7 Model

Estrogens are a class of steroid hormones that play a crucial role in the development and regulation of the female reproductive system and other physiological processes.[6] Their actions are primarily mediated through binding to and activating estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors.[6] Upon activation, these receptors modulate the expression of a wide array of genes, leading to various cellular responses, including proliferation.[6]

The MCF-7 cell line is an invaluable tool in endocrine research as it is estrogen-responsive, meaning its proliferation is stimulated by estrogens.[7][8] This characteristic makes it an ideal in vitro system to screen for and characterize the estrogenic or anti-estrogenic potential of various compounds. Assays utilizing MCF-7 cells, such as cell proliferation assays (e.g., E-SCREEN) and receptor binding assays, are standard methods for evaluating estrogenic activity.[7][9][10]

Quantitative Analysis of this compound's Estrogenic Activity

The estrogenic potency of this compound has been quantified through various in vitro assays using MCF-7 cells. The following tables summarize the key comparative data, highlighting its potency relative to the endogenous estrogen, 17β-estradiol, and other phytoestrogens.

Table 1: Estrogen Receptor Binding Affinity in MCF-7 Cytosol

| Compound | IC50 (Molar Excess for 50% Inhibition of [3H]oestradiol binding) | Relative Potency vs. 17β-estradiol |

| 17β-estradiol | 1x | 1 |

| This compound | 50x | 0.02 |

| Miroestrol (B191886) | 260x | ~0.004 |

| Coumestrol | 35x | ~0.03 |

| Genistein | 1000x | 0.001 |

Data sourced from a comparative study on the oestrogenic properties of various phytoestrogens.[7]

Table 2: Potency in MCF-7 Cell-Based Assays

| Compound | EC50 (M) - Reporter Gene Assay | EC50 (M) - E-SCREEN Assay | EC50 (M) - Sulforhodamine B Assay |

| 17β-estradiol | 1 x 10-11 | 1 x 10-11 | 2 x 10-11 |

| This compound | 1 x 10-10 | 3 x 10-11 | 2 x 10-11 |

| Miroestrol | 3 x 10-10 | 2 x 10-10 | 8 x 10-11 |